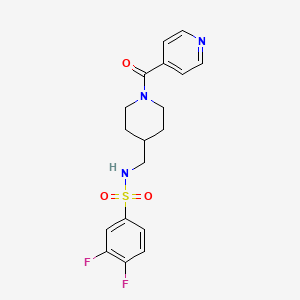

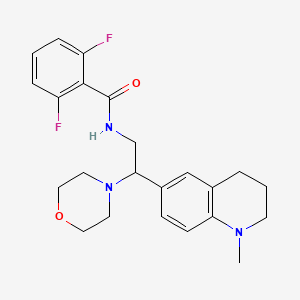

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Applications

A study by Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, closely related chemically to the compound of interest, demonstrating potential anti-inflammatory and analgesic activities. These compounds showed significant activity without causing tissue damage in liver, kidney, colon, and brain compared to controls, suggesting a potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Anticancer and Antiviral Effects

The same study highlighted that certain derivatives displayed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral effects. Furthermore, selected compounds were screened for anticancer activity against 60 human tumor cell lines, with some showing promising results, indicating their potential utility in cancer treatment (Küçükgüzel et al., 2013).

Antioxidant Properties

While specific studies directly linking "3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide" to antioxidant properties were not found, the chemical framework it shares with the researched compounds suggests potential antioxidant activities. Such properties are crucial for mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Carbonic Anhydrase Inhibition

Research on similar sulfonamide derivatives has shown significant potential in inhibiting carbonic anhydrase, an enzyme critical in various physiological processes, including respiration, acid-base balance, and CO2 transport. Dudutienė et al. (2013) and Gul et al. (2016) have synthesized and tested compounds demonstrating nanomolar binding potency towards carbonic anhydrase isozymes, indicating potential applications in treating conditions like glaucoma, epilepsy, obesity, and cancer (Dudutienė et al., 2013); (Gul et al., 2016).

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-16-2-1-15(11-17(16)20)27(25,26)22-12-13-5-9-23(10-6-13)18(24)14-3-7-21-8-4-14/h1-4,7-8,11,13,22H,5-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBXCKMLALZZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2648927.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2648929.png)

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2648934.png)

![8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648938.png)

![N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2648942.png)

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)